Benzoic acid, 4-(octyloxy)-, hydrazide Benzoic acid, 4-(octyloxy)-, hydrazide
Brand Name: Vulcanchem
CAS No.: 55510-49-1
VCID: VC2196804
InChI: InChI=1S/C15H24N2O2/c1-2-3-4-5-6-7-12-19-14-10-8-13(9-11-14)15(18)17-16/h8-11H,2-7,12,16H2,1H3,(H,17,18)
SMILES: CCCCCCCCOC1=CC=C(C=C1)C(=O)NN
Molecular Formula: C15H24N2O2
Molecular Weight: 264.36 g/mol

Benzoic acid, 4-(octyloxy)-, hydrazide

CAS No.: 55510-49-1

Cat. No.: VC2196804

Molecular Formula: C15H24N2O2

Molecular Weight: 264.36 g/mol

* For research use only. Not for human or veterinary use.

Benzoic acid, 4-(octyloxy)-, hydrazide - 55510-49-1

Specification

CAS No. 55510-49-1
Molecular Formula C15H24N2O2
Molecular Weight 264.36 g/mol
IUPAC Name 4-octoxybenzohydrazide
Standard InChI InChI=1S/C15H24N2O2/c1-2-3-4-5-6-7-12-19-14-10-8-13(9-11-14)15(18)17-16/h8-11H,2-7,12,16H2,1H3,(H,17,18)
Standard InChI Key QQWPLVSLXJSGMO-UHFFFAOYSA-N
SMILES CCCCCCCCOC1=CC=C(C=C1)C(=O)NN
Canonical SMILES CCCCCCCCOC1=CC=C(C=C1)C(=O)NN

Introduction

Chemical Identity and Basic Properties

Benzoic acid, 4-(octyloxy)-, hydrazide is an organic compound with the CAS registry number 55510-49-1. It is known by several alternative names in scientific literature, including 4-octoxybenzohydrazide, 4-octyloxybenzoic acid hydrazide, and p-octyloxybenzohydrazide . The compound has a molecular formula of C15H24N2O2 and a molecular weight of 264.36326 g/mol .

The basic chemical structure comprises a benzoic acid core with an octyloxy substituent at the para position (position 4) and a hydrazide functional group. This combination of structural elements contributes to its unique chemical behavior and potential applications.

Chemical Identifiers

The systematic categorization of Benzoic acid, 4-(octyloxy)-, hydrazide is facilitated through various chemical identifiers, which enable its standardized reference across scientific databases and literature. Table 1 presents the key identifiers associated with this compound.

Identifier TypeValue
CAS Number55510-49-1
Molecular FormulaC15H24N2O2
Molecular Weight264.36326 g/mol
InChIKeyQQWPLVSLXJSGMO-UHFFFAOYSA-N
PubChem ID4281533
CID351689

Table 1: Chemical Identifiers for Benzoic acid, 4-(octyloxy)-, hydrazide

Physical and Chemical Properties

Understanding the physical and chemical properties of Benzoic acid, 4-(octyloxy)-, hydrazide is essential for predicting its behavior in various applications and reaction environments. Table 2 summarizes these properties based on both experimental and computed data.

PropertyValue
Exact Molecular Weight264.18392 g/mol
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count9
Heavy Atom Count19
Complexity238
Topological Polar Surface Area64.4 Ų
XLogP (Hydrophobic Parameter)4
Experimental PSA64.35

Table 2: Physical and Chemical Properties of Benzoic acid, 4-(octyloxy)-, hydrazide

Structural Characteristics

The molecular structure of Benzoic acid, 4-(octyloxy)-, hydrazide features several distinctive elements that influence its chemical reactivity and potential applications. The compound contains a benzene ring substituted with an octyloxy group at the para position, creating a hydrophobic tail that contributes to its solubility characteristics and potential for self-assembly in certain environments.

Molecular Structure Representation

The structure can be represented using various notations, with SMILES and InChI being the most standardized:

SMILES: CCCCCCCCOC1=CC=C(C(NN)=O)C=C1
InChI: InChI=1S/C15H24N2O2/c1-2-3-4-5-6-7-12-19-14-10-8-13(9-11-14)15(18)17-16/h8-11H,2-7,12,16H2,1H3,(H,17,18)

The structure contains a hydrazide functional group (-CO-NH-NH₂) attached to the para-position of the phenyl ring, while the octyloxy chain (-O-C₈H₁₇) extends from the opposite end of the ring. This arrangement creates a molecule with both polar and non-polar regions, contributing to its amphiphilic character.

Functional Group Analysis

The key functional groups in Benzoic acid, 4-(octyloxy)-, hydrazide include:

  • Hydrazide group (-CO-NH-NH₂): This group provides sites for hydrogen bonding and potential reactivity for further chemical modifications.

  • Octyloxy chain (-O-C₈H₁₇): This long alkyl chain imparts hydrophobic character to the molecule.

  • Aromatic ring: The benzene core provides structural rigidity and potential for π-π interactions.

These functional elements are responsible for the compound's chemical behavior, including its potential for hydrogen bonding, coordination chemistry, and self-assembly properties.

Related Compounds and Structural Analogs

Benzoic acid, 4-(octyloxy)-, hydrazide belongs to a family of structurally related compounds that differ primarily in the length of the alkoxy chain or other substituents. Understanding these related compounds can provide insights into the potential properties and applications of our target compound.

Homologous Series

The search results identify several compounds in the same homologous series, differing only in the length of the alkoxy chain:

  • Benzoic acid, 4-butoxy-, hydrazide (CAS: 64328-61-6)

  • 4-Ethoxybenzhydrazide (CAS: 58586-81-5)

  • Benzoic acid, 4-(hexyloxy)-, hydrazide (CAS: 64328-63-8)

  • Benzoic acid, 4-propoxy-, hydrazide (CAS: 64328-60-5)

This homologous series demonstrates how systematic variation in the alkoxy chain length can be used to tune the physicochemical properties of these compounds.

Structurally Related Derivatives

Beyond the simple alkoxy chain variations, more complex derivatives have also been reported, such as:

  • Benzoic acid, 4-(decyloxy)-3,5-dimethoxy-, hydrazide (CAS: 88692-79-9)

These compounds feature additional substituents on the aromatic ring, which can further modify their properties and potential applications.

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